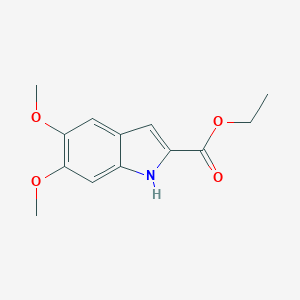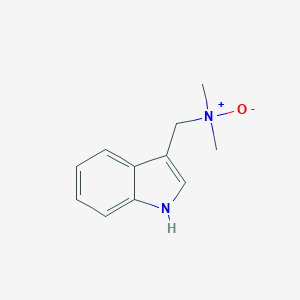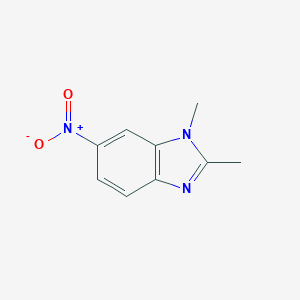
5,6-Dimetoxi-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (EDMC) is an indole-based compound that has been studied for its potential use in a variety of scientific research applications. It has been found to possess a number of biochemical and physiological effects that make it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
Papel en la Síntesis de Derivados de Indol
Los derivados de indol, como el 5,6-Dimetoxi-1H-indol-2-carboxilato de etilo, juegan un papel importante en la síntesis de alcaloides seleccionados . Estos compuestos son grupos frecuentes en productos naturales y fármacos .
Compuestos Biológicamente Activos
Los derivados de indol se han utilizado como compuestos biológicamente activos para el tratamiento de varios trastornos en el cuerpo humano . Han mostrado potencial en el tratamiento de células cancerosas y microbios .
Reactante para la Síntesis Total de (±)-dibromophakellin y Análogos
El ácido indol-2-carboxílico, un compuesto relacionado, se ha utilizado como reactante para la síntesis total de (±)-dibromophakellin y sus análogos .
Reactante para la Síntesis del Alcaloide Pirrolizidínico (±)-trachelanthamidine
El ácido indol-2-carboxílico también se ha utilizado como reactante para la síntesis del alcaloide pirrolizidínico (±)-trachelanthamidine .
Preparación de Antagonistas del Receptor CRTH2
El indol-2-carboxilato de etilo, un compuesto similar, se ha utilizado como reactante para la preparación de antagonistas del receptor CRTH2 .
Preparación de Inhibidores de la Indoleamina 2,3-dioxigenasa (IDO)
El indol-2-carboxilato de etilo también se ha utilizado en la preparación de inhibidores de la indoleamina 2,3-dioxigenasa (IDO) .
Preparación de Antagonistas del Receptor Cannabinoid CB1
Otra aplicación del indol-2-carboxilato de etilo es en la preparación de antagonistas del receptor cannabinoid CB1 .
Preparación de Inhibidores de la 15-Lipooxigenasa-1 de Reticulocitos Humanos
El indol-2-carboxilato de etilo se ha utilizado en la preparación de inhibidores de la 15-lipooxigenasa-1 de reticulocitos humanos
Propiedades
IUPAC Name |
ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)10-5-8-6-11(16-2)12(17-3)7-9(8)14-10/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUSDPZPBBBAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167663 | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16382-18-6 | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16382-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016382186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Ethyl 5,6-dimethoxyindole-2-carboxylate studied in relation to melanin?
A1: Ethyl 5,6-dimethoxyindole-2-carboxylate (DMICE) serves as a valuable model compound for investigating the structural and photophysical properties of melanin. Melanin, a complex biopolymer, derives from the oxidation and polymerization of phenolic compounds, including indole derivatives. [, ] DMICE, with its indole core structure and shielded hydroxyl groups, mimics key structural features of eumelanin monomers. This makes it a useful tool for studying the intrinsic properties of melanin without the complexities arising from its polymeric and heterogeneous nature.
Q2: How does halogenation influence the photophysical properties of Ethyl 5,6-dimethoxyindole-2-carboxylate?
A2: Halogenation, specifically iodination and bromination, significantly alters the photophysical properties of DMICE. Research shows that both iodinated (IDMICE) and brominated (BDMICE) derivatives exhibit ultrafast intersystem crossing (ISC). This process involves a transition from a singlet excited state to a triplet excited state. [] Importantly, IDMICE demonstrates a remarkably high triplet quantum yield (59.1%) and a faster ISC rate compared to BDMICE. [] This enhanced ISC in IDMICE is attributed to strong spin-orbit coupling induced by the presence of iodine and specific intermolecular interactions within its crystal structure, leading to the observation of room temperature phosphorescence. [] These findings highlight the potential of halogenated DMICE derivatives, particularly IDMICE, in applications requiring efficient triplet state generation, such as photodynamic therapy or organic light-emitting diodes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)





